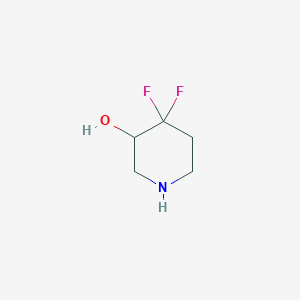

4,4-Difluoropiperidin-3-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,4-difluoropiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9F2NO/c6-5(7)1-2-8-3-4(5)9/h4,8-9H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCNZGFYSIIPMMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311568 | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187087-19-9 | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187087-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4-Difluoro-3-piperidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4,4 Difluoropiperidin 3 Ol

Development of Stereoselective Syntheses for 4,4-Difluoropiperidin-3-ol Enantiomers and Diastereomers

The precise control of stereochemistry is paramount in the synthesis of bioactive molecules. For this compound, which contains two stereocenters, the development of synthetic methods that allow for the selective formation of specific enantiomers and diastereomers is a key challenge.

Enantioselective Approaches Utilizing Chiral Precursors and Auxiliaries

The synthesis of enantiomerically pure this compound often relies on the use of chiral starting materials or the temporary incorporation of a chiral auxiliary. These strategies introduce the desired chirality early in the synthetic sequence, which is then carried through to the final product.

One effective approach involves the use of a chiral pool precursor , such as L-(+)-tartaric acid. The inherent chirality of tartaric acid can be leveraged to construct the chiral piperidine (B6355638) ring system. For instance, a synthetic route analogous to the synthesis of 3,3-difluoropyrrolidin-4-ol could be envisioned, where the C2 symmetry of a tartaric acid-derived intermediate directs the stereochemical outcome of subsequent reactions. nih.gov

Chiral auxiliaries offer another powerful method for inducing stereoselectivity. These are chiral molecules that are temporarily attached to the substrate to direct a chemical transformation in a stereoselective manner, after which they are removed. While specific examples for the synthesis of this compound are not extensively documented, the principles of asymmetric synthesis using well-established chiral auxiliaries can be applied. Common chiral auxiliaries that could be adapted for this purpose include Evans oxazolidinones, Oppolzer's camphorsultam, and pseudoephedrine derivatives. These auxiliaries can control the stereochemistry of alkylation, aldol (B89426), or Michael addition reactions, which could be key steps in the construction of the this compound backbone.

The following table summarizes some commonly used chiral auxiliaries and their potential applications in the synthesis of chiral building blocks.

| Chiral Auxiliary | Type of Reaction Controlled | Potential Application in this compound Synthesis |

| Evans Oxazolidinones | Aldol reactions, Alkylation reactions | Asymmetric construction of the carbon backbone prior to cyclization. |

| Oppolzer's Camphorsultam | Michael additions, Aldol reactions | Stereoselective introduction of substituents on the piperidine ring precursor. |

| Pseudoephedrine | Alkylation reactions | Control of stereocenters in acyclic precursors. |

Diastereoselective Control in Piperidine Ring Formation Strategies

Once the desired chirality is established in an acyclic precursor, the diastereoselective formation of the piperidine ring is a critical step. The stereochemical outcome of the cyclization reaction is often influenced by the existing stereocenters in the molecule, as well as the reaction conditions.

Strategies for diastereoselective piperidine ring formation can include intramolecular reductive amination, ring-closing metathesis followed by reduction, or intramolecular nucleophilic substitution. The choice of strategy and the nature of the substituents on the acyclic precursor will dictate the diastereoselectivity of the ring closure. For example, the relative stereochemistry of the hydroxyl group at C3 and any substituent at other positions on the ring can be controlled by carefully designing the cyclization precursor and selecting appropriate reaction conditions. Research on the diastereoselective synthesis of substituted piperidines has shown that the conformational preferences of the transition state during cyclization play a crucial role in determining the final stereochemistry.

Strategic Multi-step Synthetic Routes to Access the this compound Core

The construction of the this compound scaffold necessitates a multi-step synthetic approach involving key transformations such as cyclization and fluorination, as well as various functional group interconversions.

Novel Cyclization and Fluorination Strategies

The introduction of the gem-difluoro group at the C4 position of the piperidine ring is a significant challenge. Modern fluorination methods are often employed to achieve this transformation efficiently and safely.

Novel Cyclization Strategies: The formation of the piperidine ring can be achieved through various cyclization strategies. One approach involves the dearomatization-hydrogenation of appropriately substituted fluoropyridines. This method can provide access to all-cis-(multi)fluorinated piperidines in a highly diastereoselective manner. Another strategy is the oxidative cleavage of a suitable cyclic precursor followed by reductive amination to form the piperidine ring.

Novel Fluorination Strategies: The introduction of the two fluorine atoms at the C4 position can be accomplished using various fluorinating agents. Deoxofluorinating reagents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) can be used to convert a corresponding 4-ketopiperidine precursor into the desired 4,4-difluoro derivative. Electrophilic fluorinating agents, such as Selectfluor®, can also be employed in certain synthetic routes. The choice of fluorination strategy often depends on the substrate and the desired reaction conditions.

Functional Group Interconversions and Precursor Elaboration

Throughout the synthesis of this compound, various functional group interconversions are necessary to manipulate the reactivity of the molecule and install the required functionalities. These transformations are essential for elaborating simpler precursors into the final target compound.

Common functional group interconversions include:

Protection and Deprotection: The amine and alcohol functional groups often require protection during the synthesis to prevent unwanted side reactions. Common protecting groups for amines include tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), while silyl (B83357) ethers are frequently used to protect alcohols.

Oxidation and Reduction: The interconversion of alcohols and ketones is a fundamental transformation. For example, the synthesis may involve the oxidation of a secondary alcohol to a ketone, followed by a fluorination step, and then a stereoselective reduction of the ketone back to the desired alcohol diastereomer.

Conversion of Leaving Groups: Activating hydroxyl groups by converting them into better leaving groups, such as tosylates or mesylates, is often necessary for subsequent nucleophilic substitution reactions.

The elaboration of precursors involves the stepwise construction of the carbon skeleton and the introduction of the necessary functional groups in a controlled manner. This may involve C-C bond-forming reactions, such as Grignard reactions or aldol condensations, to build the initial framework before cyclization and fluorination.

Optimization of Synthetic Processes for Research Applications

Optimization efforts may focus on:

Catalyst Screening: For stereoselective reactions, screening a variety of chiral catalysts or ligands can lead to significant improvements in enantiomeric or diastereomeric excess.

Reaction Condition Tuning: Systematically varying parameters such as temperature, solvent, concentration, and reaction time can have a profound impact on the efficiency and selectivity of a reaction.

Purification Methods: Developing efficient and scalable purification methods, such as crystallization-induced diastereomer resolution, can be critical for obtaining highly pure stereoisomers.

By focusing on these optimization strategies, chemists can develop robust and efficient synthetic routes to this compound, making this valuable building block more accessible for its use in the discovery of new medicines.

Process Intensification and Efficiency Enhancements in Lab-Scale and Scale-Up

The efficient synthesis of fluorinated piperidines, including this compound, is often challenged by issues such as catalyst poisoning, low yields, and competing side reactions like hydrodefluorination. nih.gov Process intensification focuses on developing robust, scalable, and efficient methods that overcome these hurdles. A primary strategy for creating the fluorinated piperidine core is the metal-catalyzed hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov

Recent advancements have centered on heterogeneous catalysis, which offers significant advantages for scale-up, including simplified product purification and catalyst recycling. One highly effective method involves the palladium-catalyzed hydrogenation of fluoropyridines. acs.org Researchers found that using a combination of a commercially available heterogeneous catalyst, Palladium(II) hydroxide (B78521) on carbon (Pd(OH)₂/C), in the presence of a Brønsted acid like hydrochloric acid (HCl), facilitates a robust and simple transformation. nih.govacs.org This system demonstrates high tolerance for air and moisture, which are critical features for practical, large-scale industrial applications. nih.gov

Another powerful technique is a one-pot rhodium-catalyzed dearomatization–hydrogenation (DAH) process. nih.gov This approach was developed to circumvent common problems of catalyst poisoning and hydrodefluorination encountered in direct hydrogenation attempts. nih.govspringernature.com The process first breaks the aromaticity of the fluoropyridine substrate, which is then followed by hydrogenation of the resulting intermediates. This strategy has proven to be highly diastereoselective, yielding all-cis-(multi)fluorinated piperidines. nih.gov Such methodologies provide a direct and efficient pathway to complex fluorinated scaffolds from simple precursors.

Below is a comparative overview of these advanced hydrogenation methodologies applicable to the synthesis of the 4,4-difluoropiperidine (B1302736) core.

| Methodology | Catalyst System | Key Reaction Conditions | Advantages for Process Intensification |

| Heterogeneous Palladium Catalysis | Pd(OH)₂/C (20 wt%) | Methanol (MeOH), aq. HCl | Robust; tolerant to air and moisture; uses commercially available catalyst; simplified workup. nih.govacs.org |

| Rhodium-Catalyzed DAH | Rhodium-CAAC complex | Pinacol borane (B79455) (HBpin), H₂ | High diastereoselectivity; avoids catalyst poisoning and hydrodefluorination; one-pot procedure. nih.govspringernature.com |

Evaluation of Protecting Group Strategies in Complex Syntheses

In the multi-step synthesis of complex molecules like derivatives of this compound, the strategic use of protecting groups is essential. jocpr.com This compound possesses two key functional groups requiring protection: a secondary amine (the piperidine nitrogen) and a secondary alcohol. The choice of protecting groups must be carefully considered to ensure they can be selectively introduced and removed without interfering with other functional groups or reaction steps, a concept known as orthogonality. jocpr.combiosynth.com

For the piperidine nitrogen, the tert-butyloxycarbonyl (Boc) group is a widely used protecting group. nih.gov It is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O) and is stable under a wide range of non-acidic conditions. Its primary advantage is its facile removal under mild acidic conditions, such as with trifluoroacetic acid (TFA), which preserves many other acid-labile groups. creative-peptides.com Another common choice is the Carboxybenzyl (Cbz) group, which is stable to acidic and basic conditions but can be removed via catalytic hydrogenation. nih.gov

For the hydroxyl group at the C-3 position, silyl ethers such as the tert-butyldimethylsilyl (TBS) group are a frequent choice. The TBS group is introduced using TBS-Cl and a base like imidazole (B134444). It is known for its considerable steric bulk and stability across a broad spectrum of reaction conditions, including organometallic reactions and some oxidations/reductions. utsouthwestern.edu It can be selectively cleaved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), conditions that leave a Boc group on the nitrogen intact. This orthogonality between the acid-labile Boc group and the fluoride-labile TBS group is a cornerstone of modern synthetic strategy. biosynth.com

The following table summarizes key protecting groups for the amine and alcohol functionalities of this compound.

| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions | Key Stability Characteristics |

| Amine (Piperidine) | tert-butyloxycarbonyl | Boc | Boc₂O, base | Trifluoroacetic Acid (TFA) or HCl | Stable to base, hydrogenation, and nucleophiles. creative-peptides.com |

| Amine (Piperidine) | Carboxybenzyl | Cbz | Cbz-Cl, base | H₂, Pd/C (Hydrogenolysis) | Stable to acidic and basic conditions. |

| Alcohol (Hydroxyl) | tert-butyldimethylsilyl | TBS | TBS-Cl, Imidazole | Tetrabutylammonium fluoride (TBAF) | Stable to a wide pH range and many redox/organometallic reagents. utsouthwestern.edu |

Conformational Analysis and Mechanistic Insights into Fluorine Effects in Piperidines

Theoretical and Computational Investigations of Conformational Preferences of 4,4-Difluoropiperidin-3-ol and its Analogues

Theoretical and computational chemistry are powerful tools for elucidating the conformational landscapes of fluorinated piperidines. These methods allow for a detailed examination of the underlying forces that govern the spatial arrangement of atoms within a molecule.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have been instrumental in explaining the observed conformational preferences in fluorinated piperidines. A significant finding in the study of related compounds, such as 3-fluoropiperidine (B1141850) derivatives, is a notable preference for the fluorine atom to occupy an axial position, a counterintuitive phenomenon when considering steric bulk alone. chemrxiv.org

This axial preference is not a result of a single dominant force but rather a complex interplay of several stabilizing and destabilizing interactions. Computational models suggest that for a molecule like this compound, one of the fluorine atoms would preferentially adopt an axial orientation. This preference is attributed to a combination of electrostatic and hyperconjugative effects that stabilize the axial conformer over the equatorial one. chemrxiv.org

The preference for an axial fluorine in piperidine (B6355638) rings is largely driven by two key intramolecular interactions: charge-dipole interactions and hyperconjugation. chemrxiv.org

Charge-Dipole Interactions: In the protonated form of a piperidine ring, a positive charge resides on the nitrogen atom. The strong C-F bond is highly polarized, with the fluorine atom carrying a partial negative charge. When the fluorine is in the axial position, it is in closer proximity to the positively charged nitrogen, leading to a stabilizing electrostatic attraction (a charge-dipole interaction). This interaction is significantly weaker when the fluorine is in the equatorial position. nih.gov

The interplay of these forces is complex and can be influenced by the substitution pattern on the piperidine ring. The following table, based on data from analogous fluorinated piperidines, illustrates the calculated energetic contributions of electrostatic and hyperconjugative interactions.

| Compound Analogue | ΔEelectrostatic (axial-equatorial) (kcal/mol) | ΔEhyperconjugation (axial-equatorial) (kcal/mol) |

|---|---|---|

| 3-Fluoro-4-methylpiperidine (TFA-protected) | -0.8 | +5.0 |

| 3-Fluoro-4-methylpiperidine (HCl salt) | +8.5 | +3.0 |

| 3-Fluoro-4-methylpiperidine (NH-unprotected) | +13.5 | +5.8 |

Data adapted from computational studies on analogous fluorinated piperidines. chemrxiv.org

Solvation plays a significant role in modulating the conformational equilibrium of fluorinated piperidines. chemrxiv.org The polarity of the solvent can influence the strength of intramolecular interactions and introduce new intermolecular interactions with solvent molecules.

Computational studies using polarizable continuum models (PCM) have shown that as the polarity of the solvent increases, the preference for the axial fluorine conformation is often enhanced. chemrxiv.org This is because polar solvents can better stabilize the larger dipole moment associated with the axial conformer. For instance, in a study of an acetyl-protected 3,5-difluoropiperidine, a significantly stronger axial preference was observed in the more polar solvent, DMSO, compared to chloroform. chemrxiv.org

The following table demonstrates the effect of solvent polarity on the coupling constant, which is indicative of the conformational preference, for an analogous fluorinated piperidine.

| Solvent | 3J(3-Fa,4-Ha) (Hz) for TFA-protected 3,5-difluoropiperidine |

|---|---|

| Benzene | 34.1 |

| Chloroform | 36.1 |

| Dichloromethane | 38.8 |

| DMSO | 44.4 |

Data from a study on an analogous fluorinated piperidine, where larger coupling constants indicate a higher preference for the axial conformation. chemrxiv.org

Spectroscopic Techniques for Conformational Elucidation

While computational methods provide theoretical insights, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are essential for the experimental determination of molecular conformation in solution.

Advanced NMR techniques are invaluable for the stereochemical and conformational assignment of fluorinated piperidines. The presence of the 19F nucleus provides a sensitive probe for conformational analysis.

One of the key parameters derived from 19F NMR spectra is the vicinal 3J(F,H) coupling constant. The magnitude of this coupling constant is dependent on the dihedral angle between the fluorine and the coupled proton, as described by the Karplus relationship. A large 3J(F,H) value is indicative of an anti-periplanar arrangement, which corresponds to an axial orientation of the fluorine atom, while a small value suggests a gauche relationship, consistent with an equatorial fluorine. chemrxiv.org

By analyzing the 3J(19F,1H) coupling constants, researchers can determine the predominant conformation of fluorinated piperidines in solution. These experimental observations have largely corroborated the predictions from computational studies, confirming the axial preference of fluorine in many substituted piperidines. chemrxiv.org

Stereochemical Implications for Molecular Design and Chemical Reactivity

The conformational biases induced by fluorine substitution have significant implications for molecular design, particularly in the context of medicinal chemistry. The ability to control the three-dimensional shape of a molecule is crucial for optimizing its interaction with biological targets. By strategically placing fluorine atoms on a piperidine ring, chemists can lock the molecule into a specific, more rigid conformation. nih.gov

This conformational rigidity can lead to enhanced binding affinity and selectivity for a particular receptor or enzyme. Furthermore, the electronic effects of fluorine can influence the pKa of the piperidine nitrogen, affecting its ionization state at physiological pH and thereby impacting properties such as solubility and membrane permeability. chemrxiv.org The understanding of these stereochemical and electronic effects allows for the rational design of novel therapeutic agents with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Chemical Reactivity and Derivatization Strategies of 4,4 Difluoropiperidin 3 Ol

Transformations at the Nitrogen Atom of the Piperidine (B6355638) Ring

The secondary amine of the 4,4-difluoropiperidin-3-ol ring is a primary site for synthetic elaboration, allowing for the introduction of a wide array of substituents to explore structure-activity relationships.

Regioselective N-Functionalization (e.g., Alkylation, Acylation, Amidation)

The nitrogen atom of this compound readily undergoes regioselective N-alkylation, N-acylation, and N-amidation reactions. These transformations are crucial for building molecular complexity and are often high-yielding.

N-Alkylation: The nucleophilic nitrogen can be alkylated using various alkyl halides or by reductive amination. For instance, the synthesis of N-substituted derivatives is a common strategy in the development of therapeutic agents. While specific examples for the parent this compound are not extensively detailed in publicly available literature, the N-Boc protected variant, tert-butyl 4,4-difluoro-3-hydroxypiperidine-1-carboxylate, is commercially available, indicating that standard protection and subsequent deprotection-alkylation sequences are common practice in proprietary research.

N-Acylation: Acylation of the piperidine nitrogen is another fundamental transformation. This is typically achieved using acyl chlorides or acid anhydrides in the presence of a base. These reactions are generally efficient and provide stable amide products.

N-Amidation: While less common, N-amidation can be achieved through various coupling methods, often involving the reaction of the piperidine with a carboxylic acid in the presence of a suitable coupling agent.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-4,4-difluoropiperidin-3-ol |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine (B92270), Et₃N), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-4,4-difluoropiperidin-3-ol |

| N-Amidation | Carboxylic acid, Coupling agent (e.g., HATU, HOBt), Base, Solvent | N-Amido-4,4-difluoropiperidin-3-ol |

Formation of Substituted Amine Derivatives

The synthesis of diverse substituted amine derivatives is a primary application of this compound. A notable example from the patent literature involves the use of 4,4-difluoropiperidine (B1302736) derivatives in the synthesis of tricyclic compounds for treating immunological and oncological conditions. For example, 2-(4,4-difluoropiperidin-1-yl)-N-((1S,3R,4S)-3-ethyl-4-(6H-pyrrolo[2,3-e]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)ethanesulfonamide highlights the role of the 4,4-difluoropiperidine moiety as a key structural component.

Furthermore, a copper(II)-catalyzed cross-dehydrogenative coupling process has been developed for the amination of (het)aryl acetic acid derivatives, where 4,4-difluoropiperidine is used as a secondary amine source. This reaction leads to the formation of α-amino amides, such as 2-(4,4-Difluoropiperidin-1-yl)-N-(imidazo[1,2-a]pyridin-8-yl)-2-phenylacetamide.

Reactions Involving the Hydroxyl Group (C-3)

The hydroxyl group at the C-3 position offers another reactive handle for functionalization, enabling the introduction of various groups and the potential for stereochemical control.

Directed Functionalization of the Stereogenic Alcohol

The C-3 hydroxyl group is a stereogenic center, and its directed functionalization is of significant interest. While specific studies on directing group-assisted reactions for this compound are not widely reported, general principles of stereoselective synthesis can be applied. For instance, chiral catalysts or auxiliaries could be employed to achieve facial selectivity in reactions such as esterification or etherification. The synthesis of the chiral intermediate (S)-1-Boc-3-hydroxypiperidine is well-established, often through chemical resolution or biotransformation, highlighting the importance of stereocontrol at this position in related piperidine systems.

Selective Derivatization in the Presence of Geminal Fluorine Atoms

The presence of the electron-withdrawing geminal fluorine atoms at the adjacent C-4 position can influence the reactivity of the C-3 hydroxyl group. This electronic effect can impact the nucleophilicity of the alcohol. Derivatization of the hydroxyl group, for instance through esterification or etherification, would proceed via standard synthetic protocols, though the reaction kinetics might be altered by the neighboring fluorines. A study on the synthesis of BCL6 degraders involved the debenzylation of (R)-1-benzyl-4,4-difluoropiperidin-3-ol via hydrogenation, indicating that the hydroxyl group is compatible with such reductive conditions.

Reactivity at the Fluorinated Carbon Centers (C-4)

The C-F bond is the strongest single bond in organic chemistry, rendering the fluorinated C-4 center generally inert to nucleophilic substitution under standard conditions. The high electronegativity of fluorine makes fluoride (B91410) a poor leaving group.

However, C-F bond activation can be achieved under specific conditions, often involving transition metal catalysis or intramolecular reactions. While direct substitution at the C-4 position of this compound is challenging, elimination reactions to form a difluoroalkene could be a potential transformation under strong basic conditions, although this has not been specifically documented for this compound. The reactivity of the C-F bond in saturated systems like this piperidine derivative is significantly lower than in activated systems such as fluoroaromatics or α-fluorocarbonyls. Research in the broader field of organofluorine chemistry continues to explore novel methods for C-F bond functionalization, which may in the future be applicable to molecules like this compound.

Exploration of New Reaction Pathways for Scaffold Modification and Diversification

The exploration of novel reaction pathways for the modification and diversification of the this compound scaffold is a burgeoning area of research. While classical derivatization strategies have proven effective, the demand for novel analogs with unique pharmacological profiles necessitates the development of innovative synthetic methodologies. These new approaches aim to introduce greater structural diversity by targeting not only the hydroxyl and amine functionalities but also the carbon-hydrogen (C-H) bonds of the piperidine ring. This section will delve into the emerging strategies for scaffold modification, with a particular focus on derivatization of the 3-hydroxyl group and the potential for C-H bond activation.

Derivatization of the 3-Hydroxyl Group

A primary avenue for the diversification of the this compound scaffold involves the strategic modification of its 3-hydroxyl group. This functional group serves as a versatile handle for introducing a wide array of substituents, thereby modulating the physicochemical and pharmacological properties of the parent molecule. One notable application of this strategy is in the development of dopamine D4 receptor antagonists.

In a recent study, a series of novel 4,4-difluoropiperidine ether-based compounds were synthesized and characterized for their potential as dopamine D4 receptor antagonists. nih.govnih.gov This research highlighted the importance of the ether linkage at the 3-position of the piperidine ring for achieving high binding affinity and selectivity. The synthesis of these derivatives typically involves the reaction of this compound with a variety of substituted phenols under conditions that promote ether formation.

The structure-activity relationship (SAR) studies conducted on these compounds revealed that the nature of the substituent on the phenoxy moiety plays a crucial role in determining the binding affinity for the D4 receptor. For instance, the introduction of electron-withdrawing groups, such as cyano and fluoro, at different positions on the phenyl ring led to significant variations in potency. These findings underscore the utility of targeting the 3-hydroxyl group for generating a diverse library of analogs with tailored biological activities.

Below is an interactive data table summarizing the derivatization of the 3-hydroxyl group of this compound to form various phenoxymethyl derivatives and their corresponding binding affinities for the dopamine D4 receptor.

| Compound ID | Substituent on Phenoxy Ring | Binding Affinity (Ki, nM) |

| 8a | 4-Fluoro | Similar to parent compound |

| 8b | 3,4-Difluoro | 5.5 |

| 8c | 3-Methyl | 13 |

| 9t | 3-Fluoro | Potent |

| 9v | 4-Cyano | Potent |

| 9x | 3-Cyano | 59.6 |

| 14a | Not specified in abstract | 0.3 |

This table is based on data presented in the study on 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold as dopamine D4 receptor antagonists. nih.govnih.gov

Potential for C-H Bond Activation

While derivatization of existing functional groups is a well-established strategy, the direct functionalization of C-H bonds represents a more advanced and atom-economical approach to scaffold diversification. The field of C-H activation has witnessed significant progress in recent years, with the development of various transition-metal-catalyzed methods for the selective transformation of C-H bonds into C-C, C-N, and C-O bonds.

In the context of the this compound scaffold, the application of C-H activation methodologies could unlock new avenues for structural diversification. The piperidine ring possesses multiple C-H bonds that could potentially be targeted for functionalization. The presence of the fluorine atoms at the 4-position may influence the reactivity and regioselectivity of C-H activation reactions, presenting both challenges and opportunities for synthetic chemists.

Although specific examples of C-H activation on the this compound scaffold are not yet widely reported in the literature, general principles from studies on related fluorinated heterocycles and aromatic compounds can provide valuable insights. nih.gov For instance, palladium-catalyzed C-H arylation has been shown to be influenced by the presence of ortho-fluorine substituents, which can affect the thermodynamics, kinetics, and regioselectivity of the reaction. nih.gov

The exploration of transition metal-mediated cleavage of C-H bonds in fluoroheteroaromatic molecules could pave the way for the development of novel catalytic reactions applicable to the this compound scaffold. nih.gov Such strategies could enable the introduction of a wide range of functional groups at previously inaccessible positions on the piperidine ring, leading to the generation of novel chemical entities with unique three-dimensional structures and biological properties.

Further research in this area is warranted to explore the feasibility and scope of C-H activation on the this compound scaffold. The development of selective and efficient catalytic systems for the functionalization of this privileged scaffold would significantly expand the chemical space accessible to medicinal chemists and accelerate the discovery of new therapeutic agents.

Applications of 4,4 Difluoropiperidin 3 Ol As a Key Scaffold in Chemical Biology and Drug Discovery Research

Design and Synthesis of Advanced Molecular Probes for Biological Systems

The unique stereoelectronic properties of the 4,4-difluoropiperidin-3-ol scaffold make it a privileged structure for the design of highly specific molecular probes. Its integration into larger molecules can enhance binding affinity, improve cell permeability, and block sites of metabolism, thereby creating more effective tools for interrogating complex biological systems.

Molecular glue degraders are a novel class of small molecules that induce the degradation of a target protein by promoting its interaction with an E3 ubiquitin ligase. nct-heidelberg.denih.gov This strategy is particularly promising for targeting proteins previously considered "undruggable." nih.gov The B-cell lymphoma 6 (BCL6) protein, a transcriptional repressor that is a key driver in lymphoid malignancies, has been a major target for this approach. nih.govnih.gov

While direct incorporation of this compound into a published BCL6 degrader has not been explicitly documented, the piperidine (B6355638) scaffold itself is critical to the mechanism of certain BCL6 molecular glues. For instance, the BCL6 degrader BI-3802 and its corresponding inhibitor, BI-3812, differ structurally only in their solvent-exposed dimethyl-piperidine group. nih.gov This moiety is crucial for inducing the polymerization of BCL6, which subsequently leads to its degradation by the SIAH1 E3 ligase. nih.govnih.gov

The rational substitution of the piperidine ring with a 4,4-difluoro motif, as found in this compound, represents a logical strategy for optimizing such degraders. The electron-withdrawing fluorine atoms can modulate the pKa of the piperidine nitrogen, potentially altering interactions and improving pharmacokinetic properties. This makes this compound an attractive building block for developing next-generation molecular glues and other modulators of protein-protein interactions (PPIs) targeting BCL6 and other challenging therapeutic targets. acs.org

Phosphoinositide 3-kinase delta (PI3Kδ) is a lipid kinase that plays a crucial role in the activation and migration of immune cells, making it a key target for inflammatory and autoimmune diseases. mdpi.com The development of selective PI3Kδ inhibitors often involves heterocyclic scaffolds that can form key hydrogen bonds within the enzyme's active site. mdpi.com

The 4,4-difluoropiperidine (B1302736) scaffold serves as an effective bioisostere for piperazine (B1678402) and morpholine (B109124) rings commonly found in PI3K inhibitors. The introduction of fluorine atoms is a well-established strategy to enhance the biological activity of these inhibitors. In a study focused on developing fluorinated analogues of the PI3Kδ inhibitor CPL302415, researchers demonstrated the profound impact of fluorine substitution on potency. mdpi.com By replacing a tert-butyl piperazine moiety with various fluorinated groups, significant changes in inhibitory concentration (IC50) were observed. This highlights how strategic fluorination can fine-tune electronic properties to optimize interactions with key residues in the PI3Kδ catalytic site, such as Val828. mdpi.commdpi.com

The this compound building block is therefore highly valuable for synthesizing novel PI3Kδ inhibitors, where the difluoro motif can enhance potency and the hydroxyl group can be used as a handle to explore new binding interactions or attach other functional groups.

| Compound Modification | Core Structure | PI3Kδ IC50 (nM) |

|---|---|---|

| Methyl Group (Non-fluorinated) | tert-butyl piperazine | 13.67 |

| Difluoro Group | tert-butyl piperazine | 2.87 |

| Trifluoro Group | tert-butyl piperazine | 321.67 |

G-protein coupled receptors (GPCRs) are a large family of transmembrane proteins that are the target of a significant portion of modern drugs. The histamine (B1213489) H3 receptor (H3R) is predominantly expressed in the central nervous system and acts as an autoreceptor to modulate the release of histamine and other neurotransmitters. cresset-group.com Inverse agonists of the H3R have shown therapeutic potential for treating a variety of neurological disorders, including Alzheimer's disease and ADHD. cresset-group.comnih.gov

The general pharmacophore for H3R ligands typically includes a basic amine group that forms a critical ionic interaction with a conserved aspartate residue (D114) in the receptor's binding pocket. d-nb.infonih.gov Piperidine rings are frequently used to house this basic nitrogen. The pKa of this nitrogen is a crucial parameter for both receptor affinity and pharmacokinetic properties like brain penetration.

Structure-Activity Relationship (SAR) Studies Incorporating Fluorine Substituents and Piperidine Modifications

The this compound scaffold offers a unique platform for systematic Structure-Activity Relationship (SAR) studies. The predictable effects of the gem-difluoro group on the piperidine ring allow medicinal chemists to rationally design molecules with improved drug-like properties.

A primary effect of the C-4 difluorination is the modulation of the basicity of the piperidine nitrogen. The high electronegativity of the fluorine atoms withdraws electron density from the ring, significantly lowering the pKa of the amine. A chemoinformatic analysis of fluorinated piperidines confirmed that this substitution notably reduced their basicity. nih.gov This is a critical feature in drug design, as pKa influences a molecule's charge state at physiological pH, which in turn affects its solubility, membrane permeability, receptor binding, and potential for off-target effects such as hERG channel affinity. nih.gov

Furthermore, the C-F bond is exceptionally stable, and introducing gem-difluoro groups can block sites of oxidative metabolism. This often leads to improved metabolic stability and a longer half-life in vivo. The SAR study of PI3Kδ inhibitors provides a clear example of the electronic impact of fluorine. mdpi.com The data shows that a difluoromethyl group led to a nearly 5-fold increase in potency compared to a non-fluorinated methyl group, while a trifluoromethyl group resulted in a dramatic loss of activity. This demonstrates a distinct SAR profile where the specific electronic nature of the fluorinated substituent is key to optimizing biological activity.

| Substituent at Benzimidazole | Description | PI3Kδ IC50 (nM) | Relative Potency |

|---|---|---|---|

| -CH3 | Non-fluorinated analogue | 13.67 | Baseline |

| -CHF2 | Difluorinated analogue | 2.87 | ~4.8x higher |

| -CF3 | Trifluorinated analogue | 321.67 | ~23.5x lower |

Combinatorial Chemistry and Library Synthesis Methodologies Employing this compound Building Blocks

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize a large number of diverse molecules, known as a library, for high-throughput screening. imperial.ac.ukresearchgate.net Building blocks like this compound are ideal starting materials for these methodologies due to their inherent drug-like properties and functional handles that allow for diverse chemical modifications. nih.govnih.gov

The synthesis of a small library of fluorinated piperidines for fragment-based drug discovery showcases this approach. nih.gov In such a strategy, the this compound core can be utilized in several ways. The secondary amine of the piperidine ring can be functionalized through reactions with a diverse set of reactants, including:

Acylating agents (e.g., acid chlorides, chloroformates) to form amides and carbamates.

Alkylating agents (e.g., alkyl halides) to introduce various alkyl groups.

Aldehydes or ketones via reductive amination to generate substituted amines.

Sulfonyl chlorides to produce sulfonamides.

Simultaneously, the hydroxyl group at the 3-position can be used as another point of diversification, for example, through etherification or esterification reactions. By employing automated, parallel synthesis techniques, a single building block like this compound can be reacted with hundreds of different chemical partners to quickly generate a large and structurally diverse library of novel compounds. These libraries can then be screened against various biological targets to identify initial "hit" compounds for further development. imperial.ac.uk The incorporation of the fluorinated scaffold provides the resulting library with enhanced three-dimensionality and improved physicochemical properties, increasing the probability of discovering high-quality lead compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 4,4 Difluoropiperidin 3 Ol and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry is a powerful tool for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. This technique allows for the determination of the molecular formula of a compound with a high degree of confidence, which is a critical step in the characterization of novel substances.

In the analysis of piperidine (B6355638) derivatives, mass spectrometry reveals characteristic fragmentation patterns. For aliphatic amines, alpha-cleavage is a dominant fragmentation pathway. The fragmentation of fluorinated compounds can be complex, often involving the loss of HF or other fluorine-containing fragments. While a detailed fragmentation pattern for 4,4-Difluoropiperidin-3-ol is not provided in the searched literature, general principles of mass spectrometry of fluorocarbons indicate that spectra can be very different from their hydrocarbon analogs, often with the CF₃⁺ ion being the most abundant.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₅H₉F₂NO |

| Theoretical Exact Mass (Da) | 137.0652 |

| Monoisotopic Mass (Da) | 137.0652 |

Note: This table is based on theoretical calculations and serves as a reference for expected HRMS analysis. Experimental data from published research is required for definitive confirmation.

X-ray Crystallography for Solid-State Structure Elucidation

While a specific crystal structure for this compound has not been reported in the searched literature, studies on related fluorinated piperidines and other cyclic compounds provide valuable insights into the expected structural features. For example, the synthesis and structural elucidation of 1,2-disubstituted 3-fluoropiperidines have been described, with single-crystal X-ray diffraction used to confirm the cis-selectivity of certain reactions. In one instance, the crystal structure of a trans-3-fluoro-2-methoxypiperidine derivative was determined, revealing key conformational details.

The solid-state structure of a related compound, (3S,4R)-4-fluoro-3-(4-methoxyphenyl)-1-oxo-2-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, shows a cis conformation with respect to the fluorine atom and the methine hydrogen atom, with the piperidine ring adopting a screw-boat conformation. mdpi.com In the crystal, molecules are linked by O—H⋯O hydrogen bonds. mdpi.com Such intermolecular interactions are expected to play a significant role in the crystal packing of this compound, given the presence of the hydroxyl group.

Table 2: Representative Crystallographic Data for a Functionalized Fluorinated Piperidine Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.345 |

| b (Å) | 8.910 |

| c (Å) | 15.678 |

| β (°) | 105.2 |

| Volume (ų) | 1665 |

| Z | 4 |

Note: This table presents hypothetical data based on related structures and is for illustrative purposes only. The actual crystallographic data for this compound can only be determined through experimental X-ray diffraction analysis of a suitable single crystal.

The detailed characterization of this compound and its derivatives through these advanced analytical methodologies is essential for building a comprehensive understanding of their structure-property relationships, which is a prerequisite for their potential use in various fields of chemical research.

Computational Design and Predictive Modeling in 4,4 Difluoropiperidin 3 Ol Research

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand, such as a derivative of 4,4-Difluoropiperidin-3-ol, to the active site of a biological target, typically a protein. These methods are instrumental in understanding the structural basis of molecular recognition and in prioritizing compounds for synthesis and biological evaluation.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site and scoring them based on their predicted binding affinity. For this compound derivatives, docking studies can elucidate how the fluorine atoms and the hydroxyl group contribute to binding interactions. For instance, the fluorine atoms can form favorable orthogonal multipolar interactions with backbone amides in a protein, while the hydroxyl group can act as a hydrogen bond donor or acceptor. These interactions can be critical for achieving high affinity and selectivity for a specific target.

Following docking, molecular dynamics simulations can provide a more dynamic and detailed picture of the ligand-receptor complex. MD simulations model the atomic-level movements of the complex over time, offering insights into its stability, the flexibility of the binding pocket, and the role of solvent molecules. For a this compound-based inhibitor, an MD simulation could reveal the stability of key hydrogen bonds, the conformational changes in the protein upon ligand binding, and the free energy of binding, which is a more rigorous predictor of binding affinity than docking scores alone. Analysis of MD trajectories can highlight crucial amino acid residues that interact with the ligand, guiding further structure-activity relationship (SAR) studies.

Interactive Table: Hypothetical Molecular Docking and Dynamics Simulation Data for this compound Derivatives Targeting a Kinase

| Derivative | Target Kinase | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds (MD Simulation) | RMSD of Ligand (Å) |

| Compound A | Kinase 1 | -8.5 | Asp145, Lys72, Leu123 | 2 | 1.2 |

| Compound B | Kinase 1 | -7.9 | Asp145, Phe144 | 1 | 1.8 |

| Compound C | Kinase 2 | -9.2 | Glu98, Val35, Ile143 | 3 | 0.9 |

| Compound D | Kinase 2 | -8.1 | Glu98, Leu87 | 1 | 1.5 |

Predictive Algorithms for Synthetic Accessibility and Yield Optimization

While computational methods can design potent molecules in silico, their practical value is contingent on their synthesizability. Predictive algorithms for synthetic accessibility and yield optimization are therefore essential tools in the drug discovery pipeline.

Synthetic accessibility algorithms, such as the Synthetic Accessibility Score (SAscore), estimate the ease of synthesizing a given molecule based on its structural complexity and a comparison to the vast repository of known chemical structures. nih.govresearchgate.net These algorithms analyze features like the number of chiral centers, the presence of complex ring systems, and the frequency of certain structural fragments in databases of commercially available or previously synthesized compounds. nih.gov For novel derivatives of this compound, a high SAscore would suggest that the compound is likely difficult to synthesize, prompting chemists to consider more synthetically tractable analogs.

Beyond just the feasibility of a synthesis, other algorithms aim to optimize the reaction yield. These tools often employ machine learning models trained on large datasets of chemical reactions. By analyzing the reactants, reagents, and reaction conditions, these models can predict the likely outcome of a reaction and suggest optimal conditions to maximize the yield. For the synthesis of this compound and its derivatives, such algorithms could help in selecting the most efficient fluorination reagents, optimizing reaction temperatures, and choosing appropriate catalysts, thereby reducing the time and resources required for chemical synthesis. acs.org

Interactive Table: Predicted Synthetic Accessibility of this compound Analogs

| Analog | Molecular Complexity | Chiral Centers | SAscore (1-10, lower is better) | Predicted Ease of Synthesis |

| Analog 1 | Low | 1 | 2.5 | High |

| Analog 2 | Medium | 2 | 4.8 | Moderate |

| Analog 3 | High | 3 | 7.2 | Low |

| Analog 4 | Medium | 1 | 3.1 | High |

De Novo Design of this compound Based Scaffolds for Specific Research Objectives

De novo design algorithms aim to generate novel molecular structures with desirable properties from scratch, often tailored to fit the binding site of a specific biological target. nih.gov These methods can be broadly categorized into two types: those that build molecules atom-by-atom or fragment-by-fragment within the constraints of a binding pocket, and those that use generative models, often based on artificial intelligence, to create new chemical entities.

Starting with the this compound scaffold, de novo design tools can be employed to explore a wide range of chemical substitutions and modifications to create new libraries of compounds with optimized properties for a particular research objective. For example, if the goal is to develop a selective inhibitor for a specific enzyme, the algorithm can be guided to generate structures that maximize interactions with the target's active site while minimizing interactions with off-target proteins. This can be achieved by incorporating pharmacophore models and structural constraints into the design process.

Scaffold hopping is a related technique that aims to identify structurally novel compounds that retain the key biological activity of a known active molecule. nih.gov By replacing the core this compound scaffold with other chemical moieties that preserve the spatial arrangement of key interacting groups, it is possible to discover new chemical series with improved properties, such as better metabolic stability or novel intellectual property.

Interactive Table: Properties of Virtually Designed Scaffolds Based on this compound

| Scaffold ID | Design Objective | Predicted Affinity (pIC50) | Lipinski's Rule of 5 Violations | Predicted ADMET Risk |

| Scaffold-001 | Kinase Inhibition | 8.2 | 0 | Low |

| Scaffold-002 | Protease Inhibition | 7.9 | 0 | Low |

| Scaffold-003 | Kinase Inhibition | 8.5 | 1 | Medium |

| Scaffold-004 | GPCR Agonism | 7.5 | 0 | Low |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Fluorination Strategies for Piperidine (B6355638) Systems

The synthesis of fluorinated piperidines, including 4,4-difluoropiperidin-3-ol, presents ongoing challenges. acs.org Traditional methods often require harsh conditions or offer limited access to desired structures. acs.orgnih.gov Consequently, research is actively pursuing more efficient, selective, and environmentally benign fluorination strategies.

A significant challenge in synthesizing fluorinated piperidines from readily available fluorinated pyridines is the competing hydrodefluorination pathway, which results in undesired non-fluorinated products. acs.org To overcome this, novel catalytic systems are being developed. Palladium-catalyzed hydrogenation has emerged as a robust method for transforming abundant fluoropyridines into valuable fluorinated piperidines with high tolerance for air and moisture. acs.orgnih.gov

Future strategies are focused on several key areas:

Catalyst-Free Fluorination: New methods are being explored that proceed under mild, catalyst-free conditions. For instance, the use of Selectfluor as a fluorinating agent in aqueous media provides an environmentally friendly route for the chemoselective mono- and difluorination of certain precursors. mdpi.com

Electrocatalysis: An electrocatalytic approach using sulfur hexafluoride (SF6) as the fluorinating reagent represents a novel method for transforming benzylic alcohols into benzyl (B1604629) fluorides under mild conditions, a strategy that could be adapted for piperidine systems. researchgate.net

Flow Chemistry: Continuous flow chemistry offers a promising technique to address the challenges of gas-liquid reactions, which are common in fluorination processes. This method can improve interfacial contact and scalability, potentially enabling the use of fluorinated greenhouse gases as fluoroalkyl sources. rsc.org

| Strategy | Key Features | Potential Advantages | Reference |

|---|---|---|---|

| Palladium-Catalyzed Hydrogenation | Transforms fluoropyridines to fluoropiperidines. | Robust, simple, high diastereoselectivity, tolerant to air and moisture. | acs.orgnih.gov |

| Catalyst-Free Methods (e.g., using Selectfluor) | Utilizes versatile electrophilic fluorinating agents in aqueous media. | Environmentally friendly, highly efficient, proceeds under mild conditions. | mdpi.com |

| Electrocatalysis | Uses reagents like sulfur hexafluoride (SF6) under mild conditions. | Offers a novel, potentially more sustainable route to C-F bond formation. | researchgate.net |

| Continuous Flow Chemistry | Addresses challenges of gas-liquid batch reactions. | Improved scalability, safety, and efficiency; enables use of gaseous fluorine sources. | rsc.org |

Exploration of New Bioactive Applications Beyond Current Paradigms

The unique properties conferred by the difluoromethylene group in this compound make it a highly attractive scaffold for discovering new therapeutic agents. The presence of fluorine can significantly alter a molecule's biological properties by modulating the pKa of nearby functional groups, which can enhance membrane permeability and bioavailability. scispace.comnih.gov

Current research is pushing beyond established applications to explore new therapeutic frontiers. Fluorine-substituted piperidine derivatives are being investigated as multifunctional agents for diseases linked to dysregulated glucose metabolism and cholinergic dysfunction, such as diabetes mellitus and Alzheimer's disease. consensus.app The electron-withdrawing nature of fluorine can slow down metabolic processes, and its substitution on aromatic rings is known to increase binding affinity through enhanced electrostatic interactions. scispace.com

Emerging areas of interest for fluorinated piperidines include:

Oncology: A growing number of fluorinated drugs are being developed for cancer treatment, where the C-F bond's stability can lead to improved drug half-life. nih.gov

Infectious Diseases: The development of agents acting directly on viral protein synthesis, such as treatments for Hepatitis C, has successfully incorporated fluorine to create potent inhibitors. nih.gov

Neurological Disorders: The ability of fluorine to fine-tune physicochemical properties is being leveraged to design molecules that can cross the blood-brain barrier and act on central nervous system targets.

| Therapeutic Area | Rationale for Exploration | Key Fluorine-Induced Properties | Reference |

|---|---|---|---|

| Diabetes Mellitus | Potential as multifunctional agents for diseases with dysregulated glucose metabolism. | Enhanced bioavailability and receptor binding. | consensus.app |

| Alzheimer's Disease | Potential to address cholinergic dysfunction. | Improved metabolic stability and CNS penetration. | consensus.app |

| Oncology | Fluorine is a key feature in many modern anticancer agents. | Increased metabolic stability and target affinity. | nih.gov |

| Antiviral Therapy | Success of fluorinated drugs in treating viral infections like Hepatitis C. | Enhanced potency and pharmacokinetic profile. | nih.gov |

Advanced Stereochemical Control and Asymmetric Synthesis Approaches

The three-dimensional arrangement of atoms in a molecule is critical for its biological function. For this compound, the stereochemistry at the C3 position is paramount. Developing synthetic methods that precisely control this stereochemistry is a major focus of current research, as the absolute configuration of a chiral center often dictates a drug's efficacy and safety. frontiersin.org

Asymmetric synthesis, the preparation of enantiomerically pure compounds, is essential. cardiff.ac.uk Researchers are developing advanced catalytic systems to achieve high levels of stereocontrol during the synthesis of fluorinated piperidines. One successful strategy involves the diastereoselective hydrogenation of a pyridine (B92270) precursor containing a chiral auxiliary, which can then be cleaved to yield an enantioenriched fluorinated piperidine. acs.org

Future research in this area is centered on:

Catalytic Asymmetric Fluorination: The use of chiral catalysts, such as bis-cinchona alkaloids, in combination with electrophilic fluorinating reagents like N-fluorobenzenesulfonimide (NFSI), allows for the enantioselective creation of C-F bonds. nih.gov

Creation of Quaternary Stereocenters: A significant challenge is the asymmetric construction of carbon-fluorine quaternary stereogenic centers, where a carbon atom is bonded to fluorine and three other different groups. nih.gov

Organocatalysis: The use of small organic molecules as catalysts is a rapidly growing field, offering powerful methods for asymmetric synthesis that avoid potentially toxic or expensive metals. frontiersin.org

| Approach | Description | Example/Catalyst System | Reference |

|---|---|---|---|

| Chiral Auxiliary-Directed Synthesis | A chiral molecule is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. | Diastereoselective hydrogenation of an oxazolidine-substituted pyridine. | acs.org |

| Catalytic Asymmetric Electrophilic Fluorination | A chiral catalyst is used to control the enantioselectivity of the fluorination step. | Bis-cinchona alkaloid catalysts with NFSI. | nih.gov |

| Enantiodivergent Synthesis | A single starting material can be converted into either of two enantiomers by changing the catalyst or reaction conditions. | Combination of cinchona alkaloids and Lewis acids. | nih.gov |

| Organocatalysis | Uses small, chiral organic molecules to catalyze asymmetric transformations. | Chiral bicyclic imidazole (B134444) catalysts for P-phosphoramidation. | frontiersin.org |

Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery and Design

AI and ML algorithms can be trained on large datasets of chemical structures and biological activities to build predictive models. mdpi.com These models can then be used to:

Predict Physicochemical Properties: AI can accurately forecast properties like solubility, bioavailability, and toxicity for novel derivatives before they are synthesized, saving time and resources. nih.govcrimsonpublishers.com

Identify New Drug Targets: By analyzing complex biological data, AI can help identify novel protein targets for which new this compound derivatives could be designed. mdpi.com

De Novo Drug Design: Deep learning methods can generate entirely new molecular structures that are optimized for a specific therapeutic profile, opening up new avenues for innovation. mdpi.com

Optimize Synthetic Routes: Machine learning can also assist in planning more efficient and cost-effective synthetic pathways for producing target compounds.

| AI/ML Application | Function | Impact on Drug Discovery | Reference |

|---|---|---|---|

| Predictive Modeling | Forecasts properties (e.g., toxicity, efficacy, ADME) of new compounds. | Reduces failure rates by prioritizing candidates with higher chances of success. | nih.govcrimsonpublishers.com |

| Virtual Screening | Rapidly screens vast libraries of virtual compounds to identify potential hits. | Accelerates the identification of lead compounds. | nih.gov |

| De Novo Design | Generates novel molecular structures with desired therapeutic profiles. | Expands chemical space and creates innovative drug candidates. | mdpi.com |

| Drug Repurposing | Identifies potential new uses for existing drugs or scaffolds. | Reduces development time and costs by finding new applications for known compounds. | mdpi.comcrimsonpublishers.com |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4,4-Difluoropiperidin-3-ol with high enantiomeric purity?

- Methodology : The synthesis of fluorinated piperidines often involves fluorination strategies such as deoxyfluorination or asymmetric hydrogenation. For this compound, a plausible route includes:

Ring-closing metathesis of a diene precursor followed by fluorination using a reagent like DAST (diethylaminosulfur trifluoride).

Chiral resolution via diastereomeric salt formation or enzymatic kinetic resolution to achieve enantiomeric purity.

- Critical parameters: Reaction temperature (<0°C for fluorination steps to avoid side reactions), solvent polarity (e.g., dichloromethane for DAST reactions), and catalyst selection (e.g., Ru-based catalysts for asymmetric hydrogenation) .

- Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry and structural integrity via NMR and X-ray crystallography.

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

- Methodology :

Accelerated stability studies : Incubate the compound in buffered solutions (pH 1–12) at 25°C, 40°C, and 60°C for 1–4 weeks.

Analytical monitoring : Use LC-MS to track degradation products and quantify remaining parent compound.

- Key findings: Fluorinated piperidines are generally stable in neutral to slightly acidic conditions but may hydrolyze under strong alkaline conditions due to ring strain and fluorine’s electron-withdrawing effects .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Guidelines :

- Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to mitigate inhalation risks (STOT SE 3 hazard classification).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.